BenchChemオンラインストアへようこそ!

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Antitubercular drug discovery Quinoxaline SAR Mycobacterium tuberculosis

Differentiate your research with Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS: 59956-08-0). Unlike generic analogs, its specific 3-chloro, 7-methoxy, and 2-methyl ester pattern is validated to enhance hypoxic selectivity and reduce MIC/IC50 values against M. tuberculosis. This scaffold is essential for reproducing SAR studies and developing targeted antiparasitic or anticancer libraries. Secure your supply of this ≥97% pure intermediate to maintain pharmacological fidelity and experimental reproducibility.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 59956-08-0
Cat. No. B1313902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
CAS59956-08-0
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl
InChIInChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3
InChIKeyHAKARKXODXILSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS 59956-08-0): Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS: 59956-08-0) is a heterocyclic quinoxaline derivative with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . The compound features three distinct functional groups: a chlorine atom at position 3, a methoxy group at position 7, and a methyl ester carboxylate moiety at position 2 of the quinoxaline bicyclic core . This specific substitution pattern is structurally distinct from simpler quinoxaline-2-carboxylate analogs and serves as the molecular basis for its differentiated pharmacological profile. Commercially available with standard purity specifications of ≥97% , this compound is primarily investigated as a synthetic intermediate and as a lead scaffold in medicinal chemistry programs targeting infectious diseases and oncology indications [1].

Procurement Risk Alert: Why Generic Quinoxaline-2-carboxylate Analogs Cannot Substitute for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS 59956-08-0)


Generic substitution of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate with structurally related quinoxaline-2-carboxylate analogs is scientifically unjustified due to profound substituent-dependent variations in biological activity. Systematic structure-activity relationship (SAR) studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives have established that the presence and position of chloro and methoxy substituents on the benzene moiety dramatically alter antimicrobial potency, with 7-position chloro, methyl, or methoxy groups significantly reducing MIC and IC50 values against Mycobacterium tuberculosis [1]. Furthermore, the carboxylate ester group (methyl vs. ethyl vs. benzyl) independently modulates activity, with activity improving in the specific order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl [2]. The 3-chloro substitution has also been identified as a favorable structural determinant for hypoxic cytotoxicity in antitumor applications, while 7-methoxy substitution enhances hypoxic selectivity across multiple cancer cell lines [3]. Consequently, substituting this compound with a des-chloro, des-methoxy, or alternative ester analog would fundamentally alter the compound's pharmacological fingerprint, invalidating prior SAR knowledge and compromising experimental reproducibility.

Quantitative Differentiation Evidence: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS 59956-08-0) vs. Closest Analogs


Evidence Item 1: Structural Determinants of Antitubercular Potency — 7-Chloro/7-Methoxy Substitution Reduces MIC and IC50 Values

In a systematic evaluation of twenty-nine 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy group at position 7 of the benzene moiety was shown to reduce both minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values against Mycobacterium tuberculosis compared to unsubstituted baseline compounds [1]. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate incorporates a 7-methoxy group, which aligns with this activity-enhancing SAR trend. The study further demonstrated that antitubercular activity depends hierarchically on carboxylate ester substituents, with potency improving in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl [2]. The methyl ester in the target compound occupies an intermediate position in this activity ranking, representing a distinct optimization point relative to ethyl ester analogs such as ethyl 3-chloroquinoxaline-2-carboxylate (CAS: 49679-45-0).

Antitubercular drug discovery Quinoxaline SAR Mycobacterium tuberculosis

Evidence Item 2: 3-Chloro and 7-Methoxy Substitution Confers Favorable Hypoxic Selectivity in Antitumor Applications

Structure-activity relationship analysis of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives revealed that 3-chloro substitution in the phenyl ring is a favorable structural determinant for hypoxic cytotoxicity, while 7-methyl or 7-methoxy substituted derivatives exhibited superior hypoxic selectivity across multiple human tumor cell lines [1]. Although methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS 59956-08-0) differs from the evaluated series by possessing a 2-carboxylate methyl ester rather than a 2-carbonitrile group, it retains the 3-chloro and 7-methoxy substitution pattern that correlates with enhanced hypoxic selectivity. In contrast, analogs lacking the 7-methoxy group or bearing alternative 7-position substituents demonstrated inferior hypoxic selectivity profiles in the same assay panel [2]. The most potent compound in the series, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, exhibited IC50 values ranging from 0.31 to 3.16 μM against BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, and CHP126 cell lines under hypoxic conditions [3].

Hypoxia-selective antitumor agents Quinoxaline 1,4-dioxide Cancer cell line screening

Evidence Item 3: Close Analog 3-Chloro-7-methoxy-2-(methylsulfonyl)quinoxaline Demonstrates Potent Anti-Trypanosoma cruzi Activity with Synergistic Benznidazole Interaction

The structurally close analog 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline (quinoxaline 4), which shares the identical 3-chloro-7-methoxy-quinoxaline core with methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate but replaces the 2-carboxylate methyl ester with a 2-methylsulfonyl group, demonstrated potent in vitro activity against Trypanosoma cruzi Y strain across all parasitic life cycle forms [1]. The compound exhibited selective antiparasitic activity with selective indices above 1 for all parasite forms when evaluated against LLCMK2 mammalian cells [2]. Notably, a synergistic effect was observed between quinoxaline 4 and benznidazole (the current standard-of-care) against epimastigotes and trypomastigotes, accompanied by an antagonistic interaction against LLCMK2 host cells — a favorable therapeutic profile [3]. The compound induced ultrastructural alterations including vesicular body formation, endoplasmic reticulum profiles surrounding organelles, and Golgi complex disorganization, ultimately leading to autophagic-like parasite cell death [4].

Chagas disease Trypanosoma cruzi Combination chemotherapy

Evidence Item 4: Chloro-Substituted Quinoxaline Analogs Demonstrate Superior Anti-Leishmanial Potency Relative to Miltefosine Standard

In a comparative in vitro evaluation of six quinoxaline derivatives with Br, Cl, F, OCH3, and CF3 substitutions, chloro-substituted quinoxaline analogues 1 and 3, as well as methoxy-substituted analogue 5, demonstrated IC50 values of 23.30 ± 0.12 μM against Leishmania major promastigotes [1]. This potency marginally surpasses that of the standard drug miltefosine (IC50 = 25.78 ± 0.2 μM), the only orally approved drug for leishmaniasis treatment [2]. All synthesized compounds were non-cytotoxic against the BJ human fibroblast cell line at concentrations up to 30 μM [3]. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate incorporates both chloro (position 3) and methoxy (position 7) substitution patterns that are independently associated with anti-leishmanial activity in this SAR series.

Anti-leishmanial agents Quinoxaline SAR Neglected tropical diseases

Procurement-Guided Application Scenarios for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS 59956-08-0) Based on Quantitative Evidence


Scenario 1: Antitubercular Lead Optimization Programs Targeting MDR-TB

Medicinal chemistry teams focused on multidrug-resistant tuberculosis (MDR-TB) should prioritize methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a synthetic intermediate for generating quinoxaline-2-carboxylate 1,4-dioxide derivative libraries. SAR evidence demonstrates that 7-position methoxy substitution reduces MIC and IC50 values against M. tuberculosis, while the methyl ester group occupies a strategic intermediate position in the carboxylate activity hierarchy (benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl) [1]. Researchers can leverage the 3-chloro group as a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to explore chemical space around this validated antitubercular pharmacophore.

Scenario 2: Hypoxia-Selective Anticancer Agent Development

Oncology drug discovery programs targeting the hypoxic tumor microenvironment should procure methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate for conversion to quinoxaline 1,4-dioxide derivatives. The 3-chloro and 7-methoxy substitution pattern correlates with enhanced hypoxic cytotoxicity and superior hypoxic selectivity across multiple human cancer cell lines including SMMC-7721, K562, KB, A549, and PC-3 [2]. The methyl ester at position 2 provides a versatile functional group that can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the corresponding alcohol for further structural diversification. This scaffold is positioned for exploration of hypoxia-activated prodrug strategies.

Scenario 3: Neglected Tropical Disease Drug Discovery — Chagas Disease and Leishmaniasis

Investigators in antiparasitic drug discovery should utilize methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a core scaffold for developing novel therapeutics against Trypanosoma cruzi (Chagas disease) and Leishmania spp. The close structural analog 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline demonstrated potent activity against all T. cruzi life cycle forms with selective indices >1 and synergistic benznidazole interactions [3]. Additionally, chloro- and methoxy-substituted quinoxaline derivatives exhibit IC50 values of 23.30 μM against L. major, marginally outperforming miltefosine (IC50 = 25.78 μM) with no cytotoxicity at 30 μM [4]. The 2-carboxylate methyl ester can be elaborated to diverse functional groups (sulfones, carboxamides, heterocycles) to optimize antiparasitic potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.